molecular formula C19H18ClNO4S B11657483 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chlorobenzoate

2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chlorobenzoate

Cat. No.: B11657483
M. Wt: 391.9 g/mol
InChI Key: XUYMQVRFZYYIML-UHFFFAOYSA-N
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Description

2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C19H18ClNO4S. It is known for its unique chemical structure, which includes a methoxy group, a morpholine ring, and a chlorobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(morpholine-4-carbothioyl)phenyl 4-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxy-5-nitrophenol with morpholine-4-carbothioyl chloride to form the intermediate 2-methoxy-5-(morpholine-4-carbothioyl)phenol. This intermediate is then reacted with 4-chlorobenzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the intermediate compounds can be reduced to amines.

    Substitution: The chlorine atom in the chlorobenzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution of the chlorine atom can result in various substituted benzoates .

Scientific Research Applications

2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 4-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-5-(morpholine-4-carbothioyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 2-chlorobenzoate
  • 2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 4-methoxybenzoate

Uniqueness

Compared to similar compounds, 2-methoxy-5-(morpholine-4-carbothioyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective .

Properties

Molecular Formula

C19H18ClNO4S

Molecular Weight

391.9 g/mol

IUPAC Name

[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzoate

InChI

InChI=1S/C19H18ClNO4S/c1-23-16-7-4-14(18(26)21-8-10-24-11-9-21)12-17(16)25-19(22)13-2-5-15(20)6-3-13/h2-7,12H,8-11H2,1H3

InChI Key

XUYMQVRFZYYIML-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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